molecular formula C7H5ClFNO2 B2942688 Methyl 4-chloro-6-fluoropyridine-2-carboxylate CAS No. 1256810-49-7

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

Cat. No.: B2942688
CAS No.: 1256810-49-7
M. Wt: 189.57
InChI Key: RSKKNJAYJNVNCF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-fluoropyridine-2-carboxylate: is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a methyl ester group at the 2-position of the pyridine ring

Mechanism of Action

Target of Action

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that it may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with adequate ventilation and its release to the environment should be avoided . These precautions suggest that environmental conditions could impact the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-fluoropyridine-2-carboxylate typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-6-fluoropyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 4-chloro-6-fluoropyridine-2-carboxylic acid.

    Reduction: 4-chloro-6-fluoropyridine-2-methanol.

Scientific Research Applications

Chemistry: Methyl 4-chloro-6-fluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of functionalized pyridine derivatives. These derivatives find applications in various industrial processes, including catalysis and material science .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-6-fluoropyridine-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of substituents enhances its reactivity and potential for diverse chemical transformations. The compound’s unique structure also contributes to its potential biological activities and applications in various fields.

Properties

IUPAC Name

methyl 4-chloro-6-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKNJAYJNVNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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